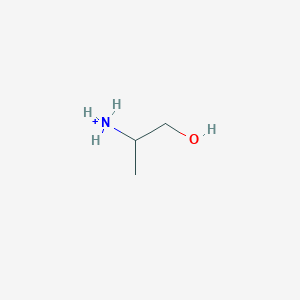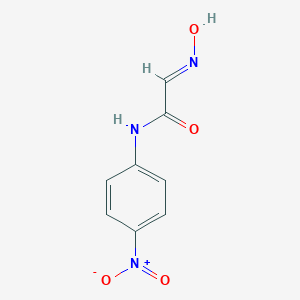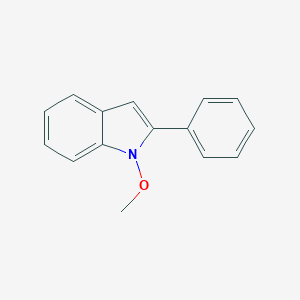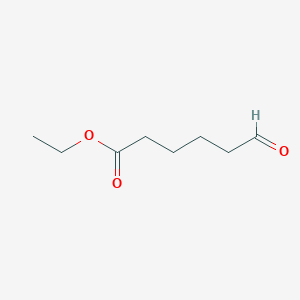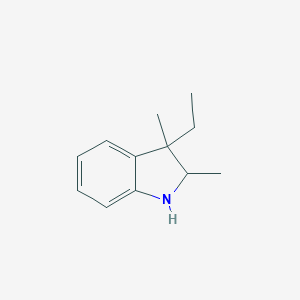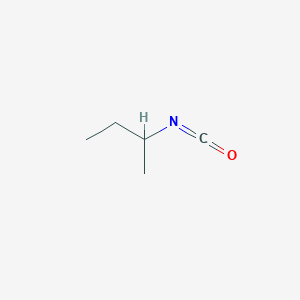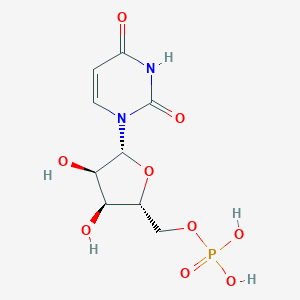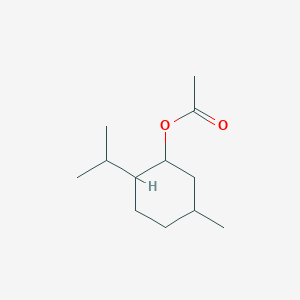
Menthyl-acetat
Übersicht
Beschreibung
Menthyl acetate is a natural monoterpene ester that contributes to the characteristic smell and flavor of peppermint. . This compound is known for its minty, rose-like aroma and is widely used in various applications, including flavoring, fragrance, and medicinal products.
Wissenschaftliche Forschungsanwendungen
Menthyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Menthyl acetate is used as a starting material for the synthesis of various organic compounds. It is also employed in the study of esterification and hydrolysis reactions.
Medicine: Menthyl acetate is utilized in the formulation of pharmaceutical products, such as topical analgesics and anti-inflammatory agents.
Industry: Menthyl acetate is widely used in the flavor and fragrance industry.
Wirkmechanismus
Target of Action
Menthyl acetate is a natural monoterpene that contributes to the smell and flavor of peppermint . It is the acetate ester of menthol . The primary targets of menthyl acetate are the cold-sensitive TRPM8 receptors in the skin . These receptors play a crucial role in sensing cold temperatures and producing a cooling sensation .
Mode of Action
Menthyl acetate, similar to its parent compound menthol, primarily activates the cold-sensitive TRPM8 receptors in the skin . This activation inhibits the Ca++ currents of neuronal membranes, leading to a feeling of coolness . Menthyl acetate may also exhibit analgesic properties via kappa-opioid receptor agonism .
Biochemical Pathways
Menthyl acetate, as a component of the essential oil of Mentha piperita, is involved in various biological activities . More research is needed to fully understand the biochemical pathways and their downstream effects influenced by menthyl acetate.
Pharmacokinetics
Research has shown that encapsulating menthyl acetate in hydroxypropyl-β-cyclodextrin (hp-β-cd) microcapsules can enhance its stability and reduce its volatility . This encapsulation process could potentially impact the bioavailability of menthyl acetate, but further studies are needed to confirm this.
Result of Action
The activation of TRPM8 receptors by menthyl acetate results in a cooling sensation on the skin . This can be beneficial in products such as cosmetics and personal care items, where a cooling effect is desired. Additionally, the potential analgesic properties of menthyl acetate could have implications in pain management .
Action Environment
The action of menthyl acetate can be influenced by various environmental factors. For instance, its volatile nature can lead to a decrease in its efficacy over time . Encapsulation in hp-β-cd microcapsules has been shown to enhance the stability of menthyl acetate, thereby reducing its volatility and potentially improving its efficacy .
Biochemische Analyse
Biochemical Properties
Menthyl acetate is involved in biochemical reactions, particularly in the context of aroma and flavor. It is a natural monoterpene, which are key components in the essential oils of many plants . Monoterpenes like menthyl acetate have been reported to show ambulation-promoting effects in mice .
Cellular Effects
It is well documented that the essential oil and extracts of Mentha species, which contain menthyl acetate, possess antimicrobial, fungicidal, antiviral, insecticidal, and antioxidant properties .
Molecular Mechanism
It is known that menthol, the parent compound of menthyl acetate, reacts with chiral carboxylic acids to give diastereomic menthyl esters, which are useful for chiral resolution .
Temporal Effects in Laboratory Settings
Menthyl acetate is volatile and unstable, which can limit its use and storage . To overcome these challenges, researchers have developed microcapsules of menthyl acetate using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the wall material . These microcapsules significantly improve the stability of menthyl acetate and reduce its volatilization .
Dosage Effects in Animal Models
It is known that hydroxypropyl-β-cyclodextrin (HP-β-CD), which is used to encapsulate menthyl acetate, has good safety and non-toxic side effects on animals .
Metabolic Pathways
Menthyl acetate is involved in the metabolism of acetyl-coenzyme A (acetyl-CoA), which confers numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Transport and Distribution
It is known that menthyl acetate is a volatile compound, which suggests that it could be transported and distributed via diffusion .
Subcellular Localization
Given its volatility and lipophilic nature, it is likely that menthyl acetate can diffuse across cell membranes and localize in various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Menthyl acetate can be synthesized through the esterification of menthol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of menthol to menthyl acetate .
Industrial Production Methods: In industrial settings, menthyl acetate is often produced by the direct esterification of menthol with acetic anhydride. This method is preferred due to its higher efficiency and yield. The reaction is conducted in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Menthyl acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: Menthyl acetate can be hydrolyzed back to menthol and acetic acid in the presence of a strong acid or base.
Oxidation: Oxidation of menthyl acetate can lead to the formation of menthone and other oxidized derivatives.
Reduction: Reduction of menthyl acetate can yield menthol.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Menthol and acetic acid.
Oxidation: Menthone and other oxidized derivatives.
Reduction: Menthol.
Vergleich Mit ähnlichen Verbindungen
- Menthol
- Menthone
- Menthyl salicylate
- Neomenthol
- Isomenthol
Menthyl acetate stands out due to its unique combination of a minty, rose-like aroma and its versatility in various applications, from flavoring and fragrance to medicinal uses.
Eigenschaften
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859153 | |
| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Menthyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
227 °C | |
| Record name | MENTHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |
| Record name | Menthyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
dl-, (-)- 0.919-0.924 | |
| Record name | Menthyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | Menthyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |
| Record name | Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomenthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomenthyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | d-Neomenthyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-neomenthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neomenthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Menthyl Acetate?
A1: Menthyl acetate has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol.
Q2: Are there spectroscopic techniques to identify Menthyl Acetate?
A2: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed to identify and quantify menthyl acetate in various matrices, such as essential oils and plant extracts [, , , , , , , , , ].
Q3: How is Menthyl Acetate synthesized?
A3: Menthyl acetate can be synthesized via esterification of Menthol with acetic acid or its derivatives, often catalyzed by lipases. [, , , , , , ]
Q4: What factors affect the enzymatic synthesis of Menthyl Acetate?
A4: Several factors influence the enzymatic synthesis of menthyl acetate, including:
- Lipase source: Different lipases exhibit varying activity and selectivity. Candida rugosa lipase is commonly used [, , ].
- Solvent: Reaction medium significantly impacts lipase activity, with non-polar solvents like n-hexane generally preferred [, , ].
- Substrate molar ratio: The ratio of menthol to acetic acid influences the yield and reaction equilibrium [].
- Temperature: Optimal temperature varies with lipase source but typically falls between 30-40°C [, ].
- Immobilization: Immobilizing lipases on supports like corn starch film can enhance stability and enable reuse [].
Q5: Can solid superacids catalyze the synthesis of Menthyl Acetate?
A5: Yes, solid superacids, such as SO42-/Fe2O3-TiO2-Nd2O3, have demonstrated catalytic activity in Menthyl Acetate synthesis from acetic acid and menthol, offering advantages like reusability and reduced corrosion [, ].
Q6: How stable is Menthyl Acetate under different conditions?
A6: Menthyl acetate exhibits variable stability depending on the environment:
- Hydrothermal stability: It shows limited hydrothermal stability, with potential conversion to menthol and subsequent degradation at higher temperatures under subcritical water conditions [].
- Microencapsulation: Encapsulation within Hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances the stability and reduces the volatility of menthyl acetate, making it suitable for various applications [].
Q7: Does Menthyl Acetate possess any insecticidal or repellent properties?
A7: Yes, studies indicate that menthyl acetate:
- Exhibits fumigant insecticidal activity against Rhodnius prolixus nymphs and Musca domestica adults, though less potent than conventional insecticides [, ].
- Demonstrates repellent effects against various insects, including Blattella germanica, Rhodnius prolixus, and Bemisia tabaci [, , ].
- Shows a decrease in repellent activity upon continuous exposure, suggesting potential habituation in insects [].
Q8: Are there any other biological activities associated with Menthyl Acetate?
A8: While Menthyl Acetate itself might not exhibit direct antimicrobial activity, peppermint flavorings containing it, along with other components like menthol and menthone, have shown antibacterial effects against Escherichia coli and Staphylococcus aureus [].
Q9: How does Menthyl Acetate metabolism occur in peppermint plants?
A9: Research on Mentha piperita suggests:
- Menthyl acetate is formed from menthol by an acetyltransferase enzyme [].
- Compartmentalization plays a crucial role in menthol metabolism, with specific dehydrogenases and transferases likely localized to different compartments within the plant cell [, ].
- The ratio of menthol to menthyl acetate in peppermint oil can vary depending on the cultivar, harvest time, and environmental factors [, , ].
Q10: Can plant growth regulators influence Menthyl Acetate production in peppermint?
A10: Yes, studies have shown that applying plant growth regulators, particularly salicylic acid, can enhance the content and yield of menthyl acetate in Mentha piperita oil [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
